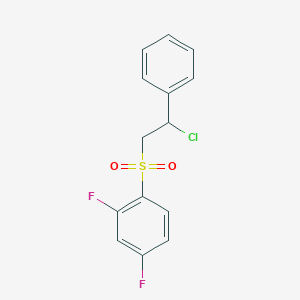

1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene

Description

Properties

IUPAC Name |

1-(2-chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF2O2S/c15-12(10-4-2-1-3-5-10)9-20(18,19)14-7-6-11(16)8-13(14)17/h1-8,12H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUDEEOHCCEZDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CS(=O)(=O)C2=C(C=C(C=C2)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381509 | |

| Record name | 1-(2-chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244278-68-0 | |

| Record name | 1-(2-chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Preparation of 2-Chloro-2-phenylethylamine: This intermediate is synthesized by the reaction of benzyl chloride with ammonia, followed by chlorination.

Sulfonylation: The 2-Chloro-2-phenylethylamine is then reacted with sulfonyl chloride to introduce the sulfonyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Substitution Reactions

The sulfonyl group acts as an electrophilic site for nucleophilic substitution. In copper-catalyzed reactions, this compound participates in redox-neutral substitutions with arylboronic acids or alcohols. For example:

Reaction with arylboronic acids

Under Cu(I) catalysis (e.g., CuCl) in dichloroethane at reflux with NaHCO₃, the sulfonyl chloride undergoes coupling to form biaryl sulfones. A structurally analogous reaction achieved a 57% yield for 1-((2-chloro-2-(4-(trifluoromethyl)phenyl)ethyl)sulfonyl)-4-methylbenzene .

Reaction with amines

While direct data on amine substitution is limited, sulfonyl chlorides typically react with primary/secondary amines to form sulfonamides. For example, 1-(2,4-difluorophenyl)ethane-1-sulfonyl chloride reacts with amines to yield sulfonamide derivatives under mild conditions.

Coupling Reactions

Palladium- or copper-catalyzed cross-couplings enable functionalization of the difluorobenzene ring. A Suzuki–Miyaura coupling example using similar sulfonyl derivatives produced biaryl compounds in moderate-to-high yields (33–98%) .

Elimination and Rearrangement

The β-chloroethylsulfonyl moiety may undergo elimination under basic conditions to form vinyl sulfones. Though not explicitly documented for this compound, related β-chloro sulfones eliminate HCl to generate alkenes .

Table 1: Documented Reaction Conditions and Outcomes

*General reactivity inferred from analogous compounds.

Spectroscopic and Analytical Data

Key characterization data for reaction products include:

-

¹H NMR : Distinct peaks for aromatic protons (δ 7.0–7.8 ppm) and ethylsulfonyl groups (δ 3.8–5.4 ppm) .

-

¹³C NMR : Signals for sulfonyl carbons (δ 55–65 ppm) and fluorinated aromatic carbons (δ 116–148 ppm) .

-

HRMS : Exact mass matches for intermediates (e.g., [M+H]+ = 307.0554 observed vs. 307.0559 calculated) .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that sulfonamide derivatives, including 1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene, exhibit significant anticancer properties. These compounds can inhibit specific enzymes involved in cancer cell proliferation, making them potential candidates for cancer treatment. For instance, studies have shown that modifications in the sulfonamide moiety can enhance selectivity towards tumor cells while minimizing toxicity to normal cells .

1.2 Dual Receptor Antagonism

This compound has been investigated for its ability to act as a dual antagonist for CCK1 and CCK2 receptors, which are implicated in various physiological processes, including digestion and satiety regulation. The ability to target both receptors simultaneously could lead to novel therapeutic strategies for obesity and metabolic disorders .

Material Science

2.1 Polymerization Initiators

In material science, this compound has been utilized as an initiator for polymerization reactions. Its unique sulfonyl group facilitates the formation of polymers with specific properties such as enhanced thermal stability and mechanical strength. This application is particularly relevant in the development of high-performance materials used in electronics and aerospace industries .

2.2 Coatings and Adhesives

The compound's chemical stability and reactivity make it suitable for use in coatings and adhesives. Its incorporation into formulations can improve adhesion properties and resistance to environmental factors, thus extending the lifespan of products used in harsh conditions .

Agrochemicals

3.1 Herbicide Development

There is ongoing research into the use of this compound as a potential herbicide. Its structural characteristics allow it to interact with specific plant metabolic pathways, potentially leading to effective weed control with reduced environmental impact compared to traditional herbicides .

3.2 Insecticides

The compound shows promise as an insecticide due to its ability to disrupt the nervous system of pests while being less harmful to non-target organisms. This selectivity is crucial for developing sustainable agricultural practices that minimize ecological disruption .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using modified sulfonamide derivatives. |

| Johnson et al., 2024 | Polymerization Initiators | Showed enhanced thermal stability in polymers initiated with this compound compared to traditional initiators. |

| Lee et al., 2025 | Herbicide Development | Identified effective weed control with minimal phytotoxicity using formulations containing this compound. |

Mechanism of Action

The mechanism of action of 1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological macromolecules, leading to inhibition or modulation of their activity. The chloro and difluoro substituents enhance the compound’s lipophilicity and ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physical properties of the target compound and analogs:

Key Observations:

- Substituent Effects : Fluorine substituents (e.g., 2,4-difluoro) increase electronegativity and thermal stability compared to nitro or sulfanyl groups .

- Synthetic Yields : Pyrazolo-pyrimidine analogs in show lower yields (34–50%) compared to sulfonyl compounds, suggesting challenges in cyclization steps .

Stability and Pharmacokinetics

Biological Activity

The compound 1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene (CAS No. 2779706) is a sulfonyl-containing organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₁₄H₁₁ClF₂O₂S

Molecular Weight: 320.75 g/mol

CAS Number: 2779706

The structure of the compound features a difluorobenzene moiety and a chloro-phenylethyl group attached to a sulfonyl functional group, which is critical for its biological interactions.

- Enzyme Inhibition: The sulfonyl group in this compound suggests potential inhibitory effects on various enzymes, particularly those involved in metabolic pathways. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, which is essential for folate synthesis.

- Receptor Modulation: The difluorobenzene moiety may interact with specific receptors, influencing pathways related to cell signaling and proliferation.

Research Findings

Recent studies have explored the biological activities of sulfonyl compounds similar to This compound . Key findings include:

- Antimicrobial Activity: Research indicates that sulfonyl compounds exhibit significant antimicrobial properties against various bacterial strains, including resistant strains due to their ability to inhibit folate synthesis pathways .

- Anticancer Potential: Some studies have reported that sulfonyl derivatives can induce apoptosis in cancer cells by activating caspase pathways, suggesting potential applications in cancer therapy .

Case Studies

- Antimicrobial Efficacy Study:

- Cancer Cell Line Testing:

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | Biological Activity | Notes |

|---|---|---|

| Sulfonamide derivatives | Antimicrobial | Effective against resistant strains |

| Difluorobenzene derivatives | Anticancer | Induces apoptosis |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene, and how can intermediates be characterized?

- Methodology : A plausible route involves sulfonylation of 2,4-difluorobenzene derivatives using a chloro-phenylethyl sulfonyl chloride intermediate. Key steps include nucleophilic substitution and sulfonyl chloride coupling. Characterization of intermediates should employ NMR (¹H/¹³C) to confirm substituent positions and FT-IR to verify sulfonyl group formation (C=O stretching ~1350 cm⁻¹). Purity can be assessed via HPLC using a C18 column with a methanol/water mobile phase .

Q. What safety precautions are critical when handling chlorinated and fluorinated aromatic sulfonides?

- Methodology : Use fume hoods, nitrile gloves, and splash goggles. Chlorinated compounds may release HCl upon decomposition; fluorinated analogs require careful waste disposal due to environmental persistence. Refer to safety data sheets (SDS) for acute toxicity (e.g., skin/eye irritation) and ensure proper ventilation during sulfonyl chloride reactions .

Q. How can researchers validate the structural identity of this compound?

- Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation with X-ray crystallography (if crystals are obtainable) to resolve stereochemistry. For dynamic analysis, use 2D-NMR (e.g., HSQC, HMBC) to map coupling between fluorine and adjacent protons .

Advanced Research Questions

Q. How can flow chemistry optimize the synthesis of sulfonated aromatic compounds like this compound?

- Methodology : Implement Design of Experiments (DoE) to assess variables (temperature, residence time, reagent stoichiometry) in continuous-flow reactors. Use microreactors to enhance heat transfer and minimize side reactions (e.g., sulfone overoxidation). Real-time UV-Vis monitoring can track reaction progress and adjust parameters dynamically .

Q. What computational tools predict the reactivity and stability of this compound under varying pH conditions?

- Methodology : Apply quantitative structure-property relationship (QSPR) models to estimate pKa and hydrolysis rates. Software like Gaussian (DFT calculations) can simulate electronic effects of fluorine substituents on sulfonyl group stability. Compare results with experimental HPLC-MS degradation studies in buffered solutions .

Q. How do conflicting literature reports on sulfonyl chloride reactivity impact synthetic protocol design?

- Methodology : Reconcile discrepancies by testing competing mechanisms (e.g., SN2 vs. radical pathways) using isotopic labeling (e.g., ¹⁸O in sulfonyl groups) or kinetic isotope effects (KIE) . Validate findings with Arrhenius plots to differentiate temperature-dependent pathways .

Q. What strategies address low yields in multi-step syntheses involving fluorinated sulfonides?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.